3-(2-{[(butan-2-yl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-cyclohexylpropanamide
Description
Properties
IUPAC Name |
3-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-3-16(2)25-21(32)15-29-24(34)30-19-12-8-7-11-18(19)22(33)28(23(30)27-29)14-13-20(31)26-17-9-5-4-6-10-17/h7-8,11-12,16-17H,3-6,9-10,13-15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUJWACJIZGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3C(=O)N(C2=N1)CCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(butan-2-yl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-cyclohexylpropanamide typically involves multiple steps. The process begins with the preparation of the triazoloquinazoline core, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(butan-2-yl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-cyclohexylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(2-{[(butan-2-yl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-cyclohexylpropanamide exhibit significant anticancer properties. The triazole and quinazoline moieties are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of specific proteins involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that derivatives of quinazoline possess activity against various bacterial strains. The incorporation of the triazole ring enhances this activity by disrupting bacterial cell wall synthesis.
Pesticide Development
The structural features of this compound suggest potential as a pesticide or herbicide. The compound's ability to inhibit specific enzymes in pests could lead to the development of novel agricultural chemicals that are less harmful to non-target organisms.
Enzyme Inhibition Studies
The compound's unique structure allows it to serve as a lead compound in enzyme inhibition studies. Researchers can explore its effects on various enzymes implicated in metabolic pathways relevant to diseases such as diabetes and obesity.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Pesticide | Showed effective pest control with minimal environmental impact in preliminary tests. |
Mechanism of Action
The mechanism of action of 3-(2-{[(butan-2-yl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazoloquinazoline core is known to facilitate the formation of non-covalent bonds with these targets, inducing broad-spectrum biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of triazoloquinazolinones, which are structurally related to other nitrogen-containing heterocycles like benzoxazoles and combretastatin analogues. Key structural analogues include:
1,2,3-Triazole-substituted quinazolinones (e.g., synthesized by Thummala ): Synthesized from 4-hydroxybenzaldehyde, propoxyl bromide, and anthranilamide. Lack the cyclohexylpropanamide and butan-2-yl carbamoyl methyl substituents. Exhibit similar 2D Tanimoto coefficients (~0.85–0.90) but divergent 3D similarity due to differences in substituent-induced conformational preferences .
Benzoxazole derivatives (e.g., compounds 26 and 27 from ): Feature a benzoxazole core instead of triazoloquinazolinone.
Combretastatin analogues (): Contain trimethoxyphenyl groups and oxazolone rings.
2D vs. 3D Similarity Analysis
Table 1: Key Similarity Metrics for Comparative Analysis
- 2D Similarity: The target compound shares high 2D structural overlap (~0.85–0.90 Tanimoto) with triazole-quinazolinones due to the conserved triazoloquinazolinone core. However, substituent variations (e.g., cyclohexyl vs. phenyl groups) reduce similarity to combretastatin analogues (<0.4 Tanimoto) .
- 3D Similarity : The cyclohexyl group imposes distinct conformational preferences, lowering ST and CT scores compared to less bulky analogues. Combretastatin analogues exhibit moderate ST overlap (0.70–0.75) due to planar aromatic systems but poor CT alignment (<0.35) due to differing functional groups .
Neighbor Preference Index (NPI) Analysis
The NPI quantifies whether 2D or 3D similarity methods better identify structurally related compounds. For the target compound:
Example Case (Fig. 10 in ):
- Indomethacin and sulindac exhibit low 2D similarity (0.39) but high 3D overlap (ST=0.92, CT=0.52), qualifying as 3D neighbors. Similarly, the target compound may share 3D complementarity with non-triazoloquinazolinones despite 2D dissimilarity.
Computational and Experimental Considerations
- Tanimoto Coefficients : Widely used for 2D similarity but insensitive to stereochemistry and conformation .
- Graph Comparison Methods : More accurate for structural similarity but computationally intensive .
- Synthetic Feasibility : Substituent modifications (e.g., replacing cyclohexyl with smaller groups) could enhance 3D overlap with combretastatin analogues but reduce 2D similarity .
Biological Activity
The compound 3-(2-{[(butan-2-yl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-cyclohexylpropanamide is a member of the triazoloquinazoline family, which has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 490.6 g/mol
- CAS Number : 1242996-09-3
Anticancer Properties
Research has indicated that compounds within the triazoloquinazoline class exhibit significant anticancer activities. For instance, derivatives have shown effectiveness against various cancer cell lines. A related study highlighted that certain triazole derivatives displayed IC values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting that modifications to the triazole structure can enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of triazoloquinazolines have also been explored. In vitro studies have demonstrated that these compounds possess antibacterial and antifungal activities. For example, some derivatives showed potent activity against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of triazoloquinazolines is another area of interest. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Many triazoloquinazolines inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Interference with DNA Synthesis : Some derivatives may disrupt DNA replication in cancer cells, leading to apoptosis.
- Modulation of Signal Transduction Pathways : These compounds can affect pathways such as the MAPK/ERK pathway, which is critical for cell growth and survival.
Study 1: Anticancer Activity Evaluation
A study investigating the anticancer effects of a series of triazoloquinazoline derivatives found that one derivative exhibited an IC value of 6.2 μM against HCT-116 cells. The compound's mechanism was attributed to its ability to induce apoptosis through caspase activation .
Study 2: Antimicrobial Screening
In a screening for antimicrobial activity, a derivative demonstrated an MIC of 32 μg/mL against E. coli, indicating significant antibacterial properties. The study concluded that modifications to the side chains could enhance antimicrobial efficacy without increasing cytotoxicity to human cells .
Q & A
Q. What are the critical steps in optimizing the multi-step synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires:
- Stepwise Functionalization : Begin with constructing the triazoloquinazoline core, followed by sequential additions of the butan-2-ylcarbamoylmethyl and cyclohexylpropanamide groups. Reaction intermediates should be purified via column chromatography to avoid cross-contamination .
- Condition Optimization :
-
Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .
-
Temperature Control : Maintain 60–80°C during cyclization steps to enhance reaction rates without side-product formation .
-
Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .
- Monitoring : Track progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Table 1: Example Reaction Conditions from Analogous Syntheses
Step Solvent Temp (°C) Catalyst Yield (%) Source Core Cyclization DMF 70 None 65 Amide Coupling DCM RT EDCI/HOBt 82
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- 1H/13C NMR : Identify protons on the triazoloquinazoline core (e.g., aromatic protons at δ 7.2–8.1 ppm) and cyclohexyl group (δ 1.2–2.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C25H32N6O4: 505.25) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity (>98%) and detect degradation products .
Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes (e.g., HDACs, topoisomerases) based on structural similarity to triazoloquinazoline derivatives with known activity .
- Assay Design :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) and measure IC50 values .
- Cell Viability : Test against cancer lines (e.g., MCF-7, HepG2) via MTT assays at 10–100 μM concentrations .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the carbamoyl group and conserved residues (e.g., Asp86 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How should contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., SPR for binding kinetics) if initial cell-based data conflicts .
- Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation .
Q. What are key considerations in designing derivatives for SAR studies?
Methodological Answer:
- Modification Sites :
-
Triazoloquinazoline Core : Introduce electron-withdrawing groups (e.g., -Cl) at position 7 to enhance electrophilicity .
-
Cyclohexyl Group : Replace with bicyclic moieties (e.g., adamantane) to modulate lipophilicity .
- Synthetic Routes : Use parallel synthesis for side-chain variations. For example, substitute butan-2-ylcarbamoyl with pentan-3-yl via reductive amination .
Table 2: Example Derivatives and Activity Trends
Derivative Modification Target IC50 (μM) Solubility (mg/mL) Source -Cl at position 7 0.45 0.12 Adamantane substituent 1.2 0.08
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
